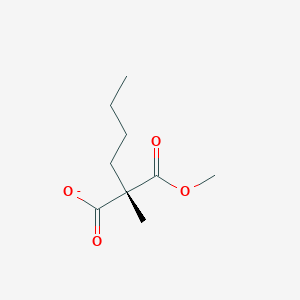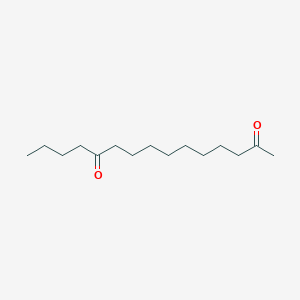
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and tetraethylene glycol.
Etherification: The phenol is etherified with tetraethylene glycol under controlled conditions to form the desired ether linkages.
Methylation: The intermediate product is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated phenoxy derivatives.
Scientific Research Applications
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar in structure but lacks the multiple ether linkages.
3,6,9,12-Tetraoxatetradecan-1-ol: Similar ether linkages but lacks the phenoxy group.
Uniqueness
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its combination of ether linkages and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89360-29-2 |
|---|---|
Molecular Formula |
C21H36O6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,3-dimethyl-3-[1-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]propan-2-yloxy]butan-2-ol |
InChI |
InChI=1S/C21H36O6/c1-18(27-21(4,5)20(2,3)22)17-25-14-13-23-11-12-24-15-16-26-19-9-7-6-8-10-19/h6-10,18,22H,11-17H2,1-5H3 |
InChI Key |
LRTMPHURYGUWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCCOC1=CC=CC=C1)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


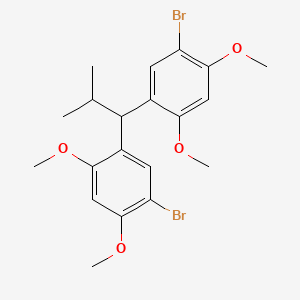
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
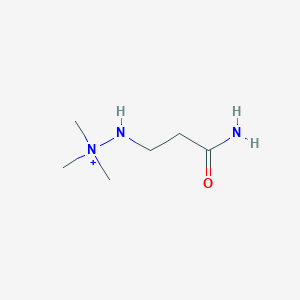
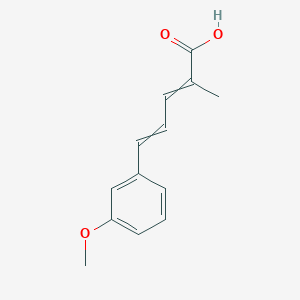
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
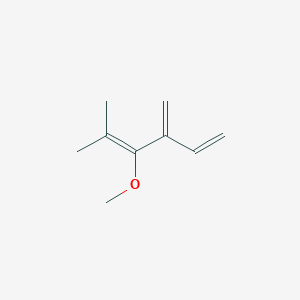
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
